2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine
Overview
Description
2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a benzyl group and a bromine atom attached to the naphthyridine core.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, often leading to significant biological effects .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, the compound loses a hydrogen atom at the benzylic position, forming a resonance-stabilized radical . This radical can then react with other species, leading to various downstream effects .
Biochemical Pathways
It’s worth noting that nitrogen-containing heterocyclic compounds, like naphthyridines, have been extensively studied for their diverse biological applications . These compounds often interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
For instance, the presence of a bromine atom could potentially affect the compound’s distribution and metabolism .
Result of Action
Similar naphthyridine compounds have been found to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that moisture and temperature could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-fluoropyridin-3-amine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced naphthyridine products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
- 2-Benzyl-5-fluoro-1,2,3,4-tetrahydro-2,6-naphthyridine
- 2-Benzyl-5-iodo-1,2,3,4-tetrahydro-2,6-naphthyridine
Uniqueness
2-Benzyl-5-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other derivatives .
Properties
IUPAC Name |
2-benzyl-5-bromo-3,4-dihydro-1H-2,6-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLBQOVXDRFJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=C2)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182671 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-63-0 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601514-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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